molecular formula C18H27ClN2O2 B8361083 (4-Chloro-3-cyclopropylaminomethyl-benzyl)-ethyl-carbamic acid tert-butyl ester

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-ethyl-carbamic acid tert-butyl ester

Cat. No.: B8361083
M. Wt: 338.9 g/mol
InChI Key: BVKRAJBAUXQNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-ethyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

tert-butyl N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C18H27ClN2O2/c1-5-21(17(22)23-18(2,3)4)12-13-6-9-16(19)14(10-13)11-20-15-7-8-15/h6,9-10,15,20H,5,7-8,11-12H2,1-4H3

InChI Key

BVKRAJBAUXQNQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Cl)CNC2CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-chloro-3-formyl-benzyl)-ethyl-carbamic acid tert-butyl ester (240 mg, 0.806 mmol), cyclopropylamine (0.085 mL, 1.2 mmol) and Et3N (0.169 mL, 1.21 mmol) in MeOH (2.7 mL) was heated to reflux for 4 h. The mixture was allowed to cool to rt, and NaBH4 (76.2 mg, 2.01 mmol) was added. The mixture was stirred for 1 h at rt, and aq. sat. NaHCO3 was added. The mixture was extracted several times with EtOAc. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (MeOH/CH2Cl2 1:49) yielded the title compound (125 mg, 46%). LC-MS: tR=0.78 min; ES+: 380.20.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.085 mL
Type
reactant
Reaction Step One
Name
Quantity
0.169 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
76.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

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